PF-03463275 Demonstrates >75,000-Fold GlyT1 Selectivity Over GlyT2
PF-03463275 exhibits exceptionally high selectivity for GlyT1 over GlyT2, with a GlyT2 Ki exceeding 1 mM compared to a GlyT1 Ki of 13 nM . This selectivity ratio (>75,000-fold) substantially exceeds that of several comparator GlyT1 inhibitors. For context, ALX-5407 demonstrates approximately 33,000-fold selectivity (hGlyT1 IC50 = 3 nM; hGlyT2 IC50 >100 μM) [1], while Org 25935 displays an IC50 of 100 nM for GlyT1 but no quantified GlyT2 selectivity threshold is reported in primary literature [2]. GSK1018921's GlyT2 selectivity is not systematically characterized in published studies [3].
| Evidence Dimension | GlyT2/GlyT1 selectivity ratio |
|---|---|
| Target Compound Data | Ki (GlyT1) = 13 nM; Ki (GlyT2) > 1,000,000 nM |
| Comparator Or Baseline | ALX-5407: IC50 (hGlyT1) = 3 nM; IC50 (hGlyT2) > 100,000 nM |
| Quantified Difference | PF-03463275: >75,000-fold selectivity; ALX-5407: >33,000-fold selectivity |
| Conditions | Human recombinant GlyT1 and GlyT2 transporters stably expressed in QT6 cells (ALX-5407) or equivalent heterologous expression systems (PF-03463275) |
Why This Matters
Higher GlyT1 selectivity minimizes potential off-target effects mediated by GlyT2 inhibition, which is associated with respiratory depression and motor dysfunction.
- [1] Atkinson BN, Bell SC, De Vivo M, et al. ALX 5407: A Potent, Selective Inhibitor of the hGlyT1 Glycine Transporter. Mol Pharmacol. 2001;60(6):1414-1420. PMID: 11723249. View Source
- [2] NCATS Inxight Drugs. ORG-25935 Hydrochloride. IC50 = 5.96 nM (primary target). View Source
- [3] Ouellet D, Sutherland S, Wang T, et al. First-time-in-human study with GSK1018921, a selective GlyT1 inhibitor: relationship between exposure and dizziness. Clin Pharmacol Ther. 2011;90(4):597-604. PMID: 21866096. View Source
